5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one
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Description
5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial potential. Studies have shown that compounds like pyridines, pyrimidinones, and their derivatives possess significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. These compounds are synthesized using starting materials like citrazinic acid and undergo various reactions to yield antimicrobial agents (Hossan et al., 2012).
Anticancer and Anti-inflammatory Properties
Pyrimidine derivatives have also been synthesized for their potential anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Some pyrimidine-linked heterocyclic compounds have been synthesized and evaluated for their insecticidal and antibacterial potential. The relationship between structure and biological activity has been established, showcasing their effectiveness against certain insects and microorganisms (Deohate & Palaspagar, 2020).
Optical and Electronic Properties
The study of pyrimidine derivatives extends into the exploration of their electronic and optical properties, which are crucial for applications in medicine and nonlinear optics. Density Functional Theory (DFT) studies provide insights into the structural parameters, electronic configurations, and Nonlinear Optical (NLO) properties, highlighting their potential for optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-15(2)23-13-24(21(14)27)12-20(26)25-10-7-18-11-17(3-4-19(18)25)16-5-8-22-9-6-16/h3-6,8-9,11,13H,7,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTBBYJLDSUUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.